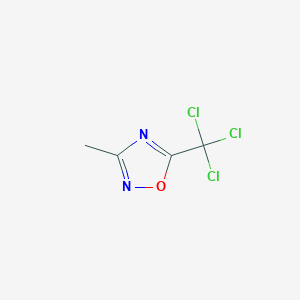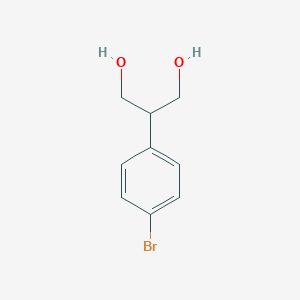
(E)-1-(Prop-1-en-1-yl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(Prop-1-en-1-yl)adamantane is an organic compound characterized by the presence of an adamantane core structure with a prop-1-en-1-yl substituent. Adamantane is a tricyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. The addition of the prop-1-en-1-yl group introduces a degree of unsaturation, making the compound more reactive and versatile for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Prop-1-en-1-yl)adamantane typically involves the alkylation of adamantane with prop-1-en-1-yl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the adamantane, followed by the addition of prop-1-en-1-yl bromide or chloride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation process, and advanced purification techniques like distillation or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(Prop-1-en-1-yl)adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding alcohols or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bond in the prop-1-en-1-yl group to form saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the prop-1-en-1-yl group, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.
Reduction: H₂ gas with Pd/C catalyst, lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Alkyl halides with nucleophiles in polar aprotic solvents like DMSO or acetonitrile.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
(E)-1-(Prop-1-en-1-yl)adamantane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
Biology: Investigated for its potential as a bioactive compound with antiviral, antibacterial, and antifungal properties.
Medicine: Explored for its use in drug delivery systems due to its stability and ability to penetrate biological membranes.
Industry: Utilized in the production of high-performance polymers and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(Prop-1-en-1-yl)adamantane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The rigid adamantane core provides a stable scaffold, while the prop-1-en-1-yl group can participate in various chemical interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Contains an amine group instead of the prop-1-en-1-yl group.
1-Adamantanol: Contains a hydroxyl group instead of the prop-1-en-1-yl group.
1-Bromoadamantane: Contains a bromine atom instead of the prop-1-en-1-yl group.
Uniqueness
(E)-1-(Prop-1-en-1-yl)adamantane is unique due to the presence of the prop-1-en-1-yl group, which introduces unsaturation and enhances its reactivity compared to other adamantane derivatives
Properties
IUPAC Name |
1-[(E)-prop-1-enyl]adamantane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-2-3-13-7-10-4-11(8-13)6-12(5-10)9-13/h2-3,10-12H,4-9H2,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJONNQZAPZNSNI-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418650 |
Source


|
| Record name | (E)-1-(Prop-1-en-1-yl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150587-69-2 |
Source


|
| Record name | (E)-1-(Prop-1-en-1-yl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
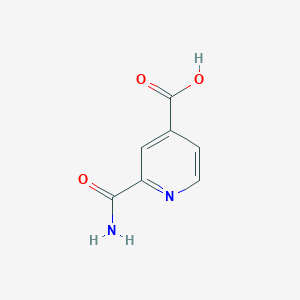
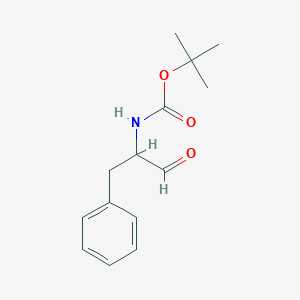


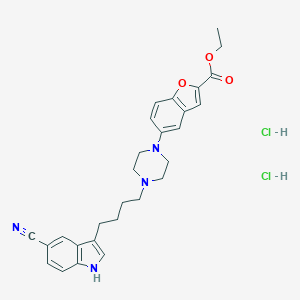
![7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B174885.png)
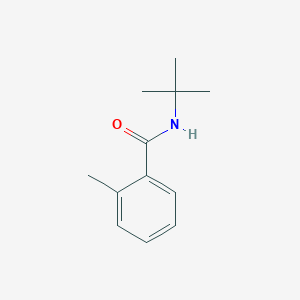
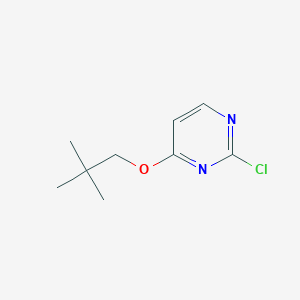
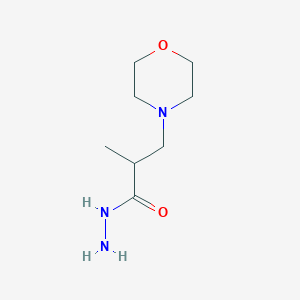
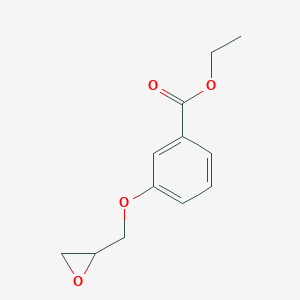

![((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate](/img/structure/B174907.png)
